2-(Chloromethyl)-1,3,4-thiadiazole
Overview
Description
2-(Chloromethyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms It is part of the thiadiazole family, which is known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation. These reactions often require controlled temperatures and reaction times.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed. These reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include azido-thiadiazoles, thiocyanato-thiadiazoles, and amino-thiadiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiadiazole derivatives with altered electronic properties.
Scientific Research Applications
2-(Chloromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and dyes, contributing to the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3,4-thiadiazole involves its interaction with biological targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt essential biochemical pathways, resulting in the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3,4-thiadiazole: Similar in structure but with a bromine atom instead of chlorine.
2-(Iodomethyl)-1,3,4-thiadiazole: Contains an iodine atom, leading to different reactivity and applications.
2-(Hydroxymethyl)-1,3,4-thiadiazole:
Uniqueness
2-(Chloromethyl)-1,3,4-thiadiazole is unique due to the presence of the chlorine atom, which imparts specific reactivity and allows for a wide range of chemical modifications. This versatility makes it a valuable compound in the synthesis of diverse derivatives with tailored properties for various applications.
Properties
IUPAC Name |
2-(chloromethyl)-1,3,4-thiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c4-1-3-6-5-2-7-3/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJWZEFPPICGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823233-50-6 | |
Record name | 2-(chloromethyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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